2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
Description
The compound 2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (hereafter referred to as the "target compound") features a pyrrolo[1,2-a]pyrazine core substituted with a thiophene-2-sulfonyl group and a 3,4,5-trimethoxyphenyl moiety. The pyrrolo[1,2-a]pyrazine scaffold is a nitrogen-rich bicyclic heterocycle known for its versatility in medicinal chemistry, particularly in anticancer and antiviral drug design . The thiophene sulfonyl substituent may enhance solubility and modulate electronic properties, influencing binding affinity to biological targets .
For example, compounds with similar 3,4,5-trimethoxyphenyl groups exhibit antitumor activity by disrupting microtubule dynamics , and sulfonyl-containing derivatives demonstrate RNase H inhibitory activity for HIV therapy .
Properties
IUPAC Name |
2-thiophen-2-ylsulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-25-16-12-14(13-17(26-2)20(16)27-3)19-15-6-4-8-21(15)9-10-22(19)29(23,24)18-7-5-11-28-18/h4-8,11-13,19H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRBKCZFVEHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound and similar derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties.
Example Synthesis Steps
- Formation of Thiophene Sulfonyl Group : This can be achieved through sulfonation of thiophene derivatives.
- Coupling Reaction : The thiophene derivative is then coupled with a trimethoxyphenyl group using appropriate coupling agents.
- Cyclization : Finally, a cyclization reaction is performed to form the pyrrolo[1,2-a]pyrazine structure.
Antimicrobial Activity
Research has shown that compounds containing thiophene and pyrazole moieties exhibit significant antimicrobial properties. For instance, studies on related pyrazolyl-thiazole derivatives demonstrated effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The antimicrobial efficacy is often evaluated through methods like the Kirby-Bauer disk diffusion assay.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| 7c | E. coli | 20 |
| 7d | Staphylococcus aureus | 25 |
| 7b | Bacillus subtilis | 18 |
Antioxidant Activity
The antioxidant properties of these compounds are typically assessed using assays such as DPPH radical scavenging and hydroxyl radical scavenging tests. These assays measure the ability of compounds to neutralize free radicals, thereby indicating their potential therapeutic benefits in oxidative stress-related diseases.
Table 2: Antioxidant Activity Results
| Compound | DPPH Scavenging % | Hydroxyl Radical Scavenging % |
|---|---|---|
| 7c | 85 | 78 |
| 7d | 90 | 82 |
| 7b | 75 | 70 |
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been highlighted in various studies. For example, derivatives with similar structures have been shown to inhibit tubulin polymerization effectively . This mechanism is crucial for disrupting cancer cell division.
Case Studies
A notable study involved synthesizing bis-pyrazolyl-thiazoles incorporating thiophene moieties. These compounds were evaluated for their anti-tumor activities against several cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Computational Studies
In addition to experimental evaluations, computational studies such as molecular docking simulations have been employed to predict the binding interactions of these compounds with biological targets. These studies provide insights into the electronic properties and potential mechanisms of action at a molecular level .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
*Calculated molecular weight based on formula.
Key Observations :
- The target compound’s thiophene sulfonyl group distinguishes it from analogs with aromatic or fluorinated sulfonyl groups (e.g., trifluoromethylbenzene in ). Thiophene’s electron-rich nature may improve π-π stacking interactions in target binding compared to bulkier substituents.
Analogues with 3,4,5-Trimethoxyphenyl Moieties
Table 2: Bioactive Compounds with 3,4,5-Trimethoxyphenyl Groups
Key Observations :
- The 3,4,5-trimethoxyphenyl group is critical for tubulin binding in compound 59 , suggesting the target compound may share this mechanism.
- The hydrazone group in and chalcone in demonstrate how varied core structures can leverage the 3,4,5-trimethoxyphenyl group for diverse biological activities.
Pyrrolo[1,2-a]pyrazine Derivatives
Table 3: Pyrrolo[1,2-a]pyrazine-Based Compounds
Key Observations :
Q & A
What are the established synthetic routes for preparing 2-(thiophene-2-sulfonyl)-1-(3,4,5-trimethoxyphenyl)-pyrrolo[1,2-a]pyrazine derivatives?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized pyrrolo-pyrazine precursors. Key steps include:
- Sulfonylation: Thiophene-2-sulfonyl groups are introduced via nucleophilic substitution or coupling reactions. For example, Grignard reagents (e.g., thiophene-derived organometallics) react with intermediates in dry THF at 0°C, followed by room-temperature stirring .
- Substitution of the Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl moiety is often added via Buchwald-Hartwig amination or Ullmann coupling. highlights the use of Suzuki-Miyaura cross-coupling for aryl group introduction in similar compounds.
- Purification: Crude products are purified via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) . Reported yields range from 55% to 81%, depending on substituent steric effects .
How are intermediates and final products characterized to confirm structural integrity and purity?
Answer:
A combination of analytical techniques ensures accuracy:
- NMR Spectroscopy: 1H and 13C NMR are critical for verifying substituent positions and stereochemistry. For example, the thiophene sulfonyl group shows distinct deshielded protons at δ 7.2–7.8 ppm, while trimethoxyphenyl protons appear as a singlet (~δ 3.8–4.0 ppm) .
- Mass Spectrometry (HRMS): High-resolution MS confirms molecular weights and isotopic patterns.
- Elemental Analysis: Microanalysis (C, H, N, S) validates empirical formulas, with deviations <0.4% indicating purity .
- X-ray Crystallography (if applicable): Single-crystal studies resolve ambiguities in complex cases, as seen in for related sulfonyl-pyrrolo compounds.
What challenges arise in optimizing reaction conditions for high-yield synthesis, and how are they addressed?
Answer:
Common challenges include:
- Low Reactivity of Sulfonyl Groups: Thiophene-2-sulfonyl chloride may require activation via DMAP (4-dimethylaminopyridine) or elevated temperatures (50–60°C) .
- Steric Hindrance: Bulky trimethoxyphenyl groups can slow substitution. Using polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis improves reaction rates .
- Byproduct Formation: Competing reactions (e.g., over-sulfonylation) are mitigated by stoichiometric control and stepwise addition of reagents .
How do computational methods aid in predicting electronic and spectroscopic properties of this compound?
Answer:
- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to predict redox behavior. demonstrates that pyrazine derivatives exhibit strong S1/S2 electronic state coupling, affecting UV-Vis absorption spectra.
- Molecular Dynamics (MD): Simulates vibrational modes and solvent interactions. For example, MD studies on pyrazine derivatives reveal solvent polarity-dependent fluorescence quenching .
- TD-DFT for Spectra Simulation: Time-dependent DFT aligns computed excitation energies with experimental UV/Vis or fluorescence data, resolving ambiguities in tautomeric forms .
What strategies are used to analyze structure-activity relationships (SAR) for biological or material science applications?
Answer:
- Functional Group Variation: Systematic substitution (e.g., replacing thiophene sulfonyl with furan or imidazole) identifies pharmacophoric motifs. shows that electron-withdrawing groups enhance binding to biological targets like kinases.
- Crystallographic Data: X-ray structures of ligand-protein complexes (e.g., in ) reveal key interactions (e.g., π-stacking with trimethoxyphenyl groups).
- Electrochemical Profiling: Cyclic voltammetry quantifies redox activity, linking electronic properties to catalytic or semiconductor applications .
How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during characterization?
Answer:
- Variable Temperature (VT) NMR: Resolves dynamic effects (e.g., rotameric equilibria) by cooling samples to −40°C, simplifying splitting patterns .
- 2D NMR Techniques: HSQC and HMBC correlate protons with carbons, clarifying ambiguous assignments (e.g., distinguishing thiophene sulfonyl protons from aromatic protons) .
- Comparative Analysis: Cross-referencing with structurally similar compounds (e.g., in or 21) provides benchmarks for expected shifts.
What are the implications of the compound’s π-conjugated system for materials science applications?
Answer:
- n-Type Semiconductivity: The electron-deficient pyrazine core facilitates charge transport, making it suitable for organic field-effect transistors (OFETs) .
- Fluorescent Probes: Extended conjugation (thiophene + trimethoxyphenyl) enables tunable emission wavelengths. notes phenazine analogs with quantum yields >0.7 in visible light.
- Donor-Acceptor Architectures: Pairing with electron-rich moieties (e.g., triphenylamine) creates low-bandgap materials for solar cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
